BenchChemオンラインストアへようこそ!

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Certified reference standard for Metoprolol EP Impurity E. Ortho-substituted aryloxypropanolamine ensures distinct chromatographic resolution (Rs ≥ 2.0) from metoprolol API. Mandated by EP monographs for identification and quantification at trace levels. Confirmed lack of β1-adrenergic activity (Ki > 100 µM) supports use as a negative control. Available from stock with comprehensive analytical documentation for regulatory submissions.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 178968-76-8
Cat. No. B169412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol
CAS178968-76-8
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CCOC)O
InChIInChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
InChIKeyRQZBCLSVVDPFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol (CAS 178968-76-8) Procurement Guide: Identity and Baseline Characteristics


1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, with CAS number 178968-76-8 (also 163685-38-9), is a synthetic aryloxypropanolamine derivative [1]. It is a positional isomer of the clinically used β1-adrenergic receptor antagonist metoprolol and is formally recognized as Metoprolol EP Impurity E [2]. Chemically, it is defined as 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, bearing the methoxyethyl substituent at the ortho rather than para position of the phenyl ring [3]. Its molecular formula is C15H25NO3, with a molecular weight of 267.36 g/mol .

Why Generic Substitution Fails: The Critical Role of 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol as a Certified Impurity Standard


Generic β-blockers, such as metoprolol or atenolol, cannot substitute for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol in regulated analytical and quality control (QC) environments. This compound is not a therapeutic agent but a certified reference standard [1] with a unique ortho-substituted structure that defines its chromatographic and spectral properties . Its use is mandated by pharmacopeial monographs (e.g., European Pharmacopoeia) for the identification, quantification, and control of Metoprolol EP Impurity E in active pharmaceutical ingredients (APIs) and finished drug products [2]. Substitution with an in-class analog would fail regulatory audit due to lack of certified purity, traceable documentation, and validated method suitability, thereby compromising product quality and compliance [3].

Quantitative Differentiation: How 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol Outperforms Alternatives as a Reference Standard


Certified Purity: ≥98.0% as Metoprolol EP Impurity E vs. Metoprolol API

The target compound, when procured as a certified reference standard for Metoprolol EP Impurity E, is supplied with a documented purity of ≥98.0% (typically 99.5% as determined by HPLC) . This is in stark contrast to Metoprolol API (≥99.0%) [1], for which this compound is a known process-related impurity. The certified purity of the impurity standard is essential for accurate quantification; use of non-certified material would introduce analytical bias exceeding regulatory thresholds (e.g., ICH Q3A reporting threshold of 0.05%) [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Structural Confirmation via 1H-NMR and 13C-NMR: Ortho-Substitution Signature Distinct from Para-Metoprolol

The ortho-methoxyethyl substitution of the target compound produces a unique 1H-NMR spectrum, with characteristic aromatic proton splitting patterns (J = 8.1, 2.3 Hz for ortho-coupling) and an O-CH2-CH2-O spin system [1]. This is distinctly different from the para-substituted Metoprolol (1H-NMR: AA′BB′ pattern for para-disubstituted benzene) . The 13C-NMR spectrum of the target compound shows a downfield shift for C2 (δ 158.2 ppm) relative to Metoprolol (δ 157.5 ppm) due to the ortho electronic effect [2]. These spectral differences are critical for unambiguous impurity identification during method validation.

Structural Elucidation Impurity Profiling Pharmaceutical Analysis

Chromatographic Retention: Baseline Resolution from Metoprolol (Rs ≥ 2.0) in EP Method

Under the European Pharmacopoeia (EP) HPLC conditions for Metoprolol Tartrate impurity profiling (C18 column, 25 cm × 4.6 mm, 5 µm; mobile phase: 0.05 M sodium acetate buffer (pH 4.5)/acetonitrile (70:30 v/v); flow rate 1.0 mL/min; detection 280 nm), the target compound (Impurity E) elutes at a relative retention time (RRT) of 1.8 relative to Metoprolol (RRT 1.0) [1]. The resolution (Rs) between Metoprolol and Impurity E is consistently ≥2.0, ensuring baseline separation and accurate quantification . In contrast, other positional isomers (e.g., meta-substituted analogs) co-elute or exhibit Rs <1.5, making them unsuitable as reference standards [2].

HPLC Method Validation Impurity Determination Pharmaceutical Analysis

Mass Spectrometry: Distinct Fragmentation Pattern for Unambiguous Identification

LC-MS/MS analysis reveals a distinct fragmentation pattern for the target compound. The protonated molecular ion [M+H]+ at m/z 268.2 undergoes collision-induced dissociation (CID) to yield a characteristic base peak at m/z 191.1, corresponding to loss of the isopropylamino-propanol moiety [1]. A secondary fragment at m/z 133.1 arises from further loss of the methoxyethyl group [2]. In contrast, Metoprolol (para-isomer) produces a base peak at m/z 116.1 under identical conditions due to a different fragmentation pathway [3]. This unique MS/MS signature allows for specific and sensitive detection of the impurity in complex matrices without interference from the parent drug or other impurities.

LC-MS/MS Impurity Characterization Structural Elucidation

Pharmacological Inactivity: Confirmed Lack of β-Adrenergic Antagonism vs. Metoprolol

In radioligand binding assays using human β1- and β2-adrenergic receptors expressed in CHO cells, 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol exhibited no significant displacement of [125I]cyanopindolol at concentrations up to 100 µM (Ki > 100 µM for both subtypes) [1]. In contrast, the parent compound Metoprolol displays high affinity for β1-adrenoceptors (Ki = 45 nM) and β2-adrenoceptors (Ki = 2.2 µM) under identical assay conditions [2]. This >2,000-fold reduction in receptor affinity confirms that the ortho-substituted isomer is pharmacologically inert, a critical attribute for an impurity standard that must not interfere with bioanalytical or pharmacological assays [3].

Pharmacology Safety Assessment Impurity Qualification

Optimal Research and Industrial Applications for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol


Regulatory-Compliant Impurity Profiling of Metoprolol API and Finished Dosage Forms

Pharmaceutical QC laboratories use this certified reference standard to develop and validate HPLC and UPLC methods for quantifying Metoprolol EP Impurity E according to European Pharmacopoeia and ICH Q3A guidelines [1]. The compound's certified purity (≥98.0%) and chromatographic resolution (Rs ≥ 2.0) ensure accurate quantification at trace levels (0.05–0.15%) [2].

LC-MS/MS Method Development for Selective Impurity Detection

Analytical development scientists employ the distinct MS/MS fragmentation pattern (m/z 268 → 191) of the target compound to establish highly specific multiple reaction monitoring (MRM) transitions [3]. This enables sensitive and interference-free detection of the ortho-isomer in complex biological matrices, supporting clinical pharmacology and drug interaction studies [4].

Structural Confirmation and Spectral Library Enrichment

Spectroscopy laboratories utilize the compound's unique 1H-NMR (ortho-coupling pattern) and 13C-NMR (δ 158.2 ppm for C2) spectra for structure elucidation and as a reference for building in-house spectral databases [5]. This aids in the identification of unknown process-related impurities and degradants in stability studies [6].

Pharmacological Control and Assay Interference Assessment

In vitro pharmacology groups use the confirmed lack of β-adrenergic activity (Ki > 100 µM) of the target compound as a negative control in receptor binding assays [7]. This ensures that any observed pharmacological effects in experimental settings are attributable solely to the active pharmaceutical ingredient, not to co-eluting impurities [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.